molecular formula C9H6BrN3 B8770814 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

Cat. No. B8770814
M. Wt: 236.07 g/mol
InChI Key: DLFHMKHLDKMCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08835420B2

Procedure details

A solution of 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine 4-oxide (42.8 kg, 188 mol) in DCM from the previous step was distilled at 45° C. to a volume of about 85 L. Acetonitrile (100 kg) was added and the mixture was distilled at 45° C. to a volume of about 110 L (2.5 L/kg). More ACN (80 kg) was added and the mixture was again distilled at 45° C. to a volume of about 110 L. Triethylamine (80 kg, 791 mol) was added. The mixture was cooled to 10±5° C. and trimethylsilyl cyanide (81.6 kg, 822 mol) was added over the course of 15 minutes while maintaining the temperature of the mixture below 25° C. The reaction mixture was gradually heated to 70±5° C. After stirring for 10 hours at this temperature, the starting material was consumed. The reaction mixture was cooled to 10±5° C. A 20% aqueous K2CO3 solution (260 kg) was added and the mixture was stirred at 10±5° C. for 1 hour. The resulting precipitate was filtered. The reactor was rinsed with a 2.3% aqueous K2CO3 solution (133 kg). The rinse was used to wash the filter cake, which was slurried in water (180 kg) for 30 minutes and filtered. The filter cake was again slurried in water (180 kg) for 30 minutes and filtered. The filtered solids were dispersed in a solution of DCM (1166 kg) and THF (156 kg). The mixture was stirred for 2 hours at 30±5° C. Activated carbon (7.0 kg, 0.16 kg/kg) was added and the mixture was stirred at 30±5° C. for 2 hours and filtered through a pad of Celite under pressure. The reactor was rinsed with DCM (200 kg) and the rinse was used to wash the filter cake. The combined filtrate was distilled at 40±5° C. to a volume of about 170 L. Next, n-heptane (120 kg) was added to the mixture, which was concentrated by distillation at 40±5° C. to a volume of about 170 L. More n-heptane (238 kg) was added to the mixture. The slurry was cooled to 5±5° C. and stirred for 1 hour. The resulting precipitate was filtered under pressure and the filter cake was washed with n-heptane (68 kg) from the reactor rinse. The wet cake was dried under vacuum at 40° C. for 20 hours to give the title compound as an off-white solid (34.2 kg).
Name
6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine 4-oxide
Quantity
42.8 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 kg
Type
reactant
Reaction Step Two
Quantity
80 kg
Type
reactant
Reaction Step Three
Quantity
81.6 kg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[N:11]([CH3:12])[CH:10]=[CH:9][C:5]2=[N+:6]([O-])[CH:7]=1.[C:13](#[N:15])C.C(N(CC)CC)C.C[Si](C#N)(C)C>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]2[N:11]([CH3:12])[CH:10]=[CH:9][C:5]2=[N:6][C:7]=1[C:13]#[N:15]

Inputs

Step One
Name
6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine 4-oxide
Quantity
42.8 kg
Type
reactant
Smiles
BrC=1C=C2C(=[N+](C1)[O-])C=CN2C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 kg
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
80 kg
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
81.6 kg
Type
reactant
Smiles
C[Si](C)(C)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 (± 5) °C
Stirring
Type
CUSTOM
Details
After stirring for 10 hours at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the mixture was distilled at 45° C. to a volume of about 110 L (2.5 L/kg)
ADDITION
Type
ADDITION
Details
More ACN (80 kg) was added
DISTILLATION
Type
DISTILLATION
Details
the mixture was again distilled at 45° C. to a volume of about 110 L
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the mixture below 25° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was gradually heated to 70±5° C
CUSTOM
Type
CUSTOM
Details
the starting material was consumed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 10±5° C
ADDITION
Type
ADDITION
Details
A 20% aqueous K2CO3 solution (260 kg) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at 10±5° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
The reactor was rinsed with a 2.3% aqueous K2CO3 solution (133 kg)
WASH
Type
WASH
Details
to wash the filter cake, which
WAIT
Type
WAIT
Details
was slurried in water (180 kg) for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WAIT
Type
WAIT
Details
The filter cake was again slurried in water (180 kg) for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtered solids were dispersed in a solution of DCM (1166 kg) and THF (156 kg)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours at 30±5° C
Duration
2 h
ADDITION
Type
ADDITION
Details
Activated carbon (7.0 kg, 0.16 kg/kg) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at 30±5° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite under pressure
WASH
Type
WASH
Details
The reactor was rinsed with DCM (200 kg)
WASH
Type
WASH
Details
to wash the filter cake
DISTILLATION
Type
DISTILLATION
Details
The combined filtrate was distilled at 40±5° C. to a volume of about 170 L
ADDITION
Type
ADDITION
Details
Next, n-heptane (120 kg) was added to the mixture, which
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated by distillation at 40±5° C. to a volume of about 170 L
ADDITION
Type
ADDITION
Details
More n-heptane (238 kg) was added to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 5±5° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered under pressure
WASH
Type
WASH
Details
the filter cake was washed with n-heptane (68 kg) from the reactor
WASH
Type
WASH
Details
rinse
CUSTOM
Type
CUSTOM
Details
The wet cake was dried under vacuum at 40° C. for 20 hours
Duration
20 h

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
BrC=1C=C2C(=NC1C#N)C=CN2C
Measurements
Type Value Analysis
AMOUNT: MASS 34.2 kg
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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